molecular formula C12H12N2O B1274629 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde CAS No. 956352-08-2

3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B1274629
CAS No.: 956352-08-2
M. Wt: 200.24 g/mol
InChI Key: UAFUKSXYBLMCCQ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde: is an organic compound with the molecular formula C12H12N2O. It is characterized by the presence of a benzaldehyde group attached to a pyrazole ring, which is further substituted with two methyl groups at the 3 and 5 positions.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as aldehyde dehydrogenase and pyrazole-specific enzymes. These interactions often involve the aldehyde group of the compound, which can form covalent bonds with the active sites of these enzymes, leading to inhibition or modulation of enzyme activity . Additionally, this compound can interact with proteins through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, influencing protein structure and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating ROS levels, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, apoptosis, and differentiation. Furthermore, its impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can have downstream effects on cellular function and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the aldehyde group to nucleophilic sites on biomolecules, such as the thiol groups of cysteine residues in proteins . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and adverse effects on organ function. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to aldehyde metabolism and pyrazole derivatives . Enzymes such as aldehyde dehydrogenase play a crucial role in the metabolism of this compound, converting it into less reactive metabolites. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes and cofactors involved in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions, affecting its distribution and localization within cells.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been observed to localize in the cytoplasm and, to a lesser extent, in the nucleus . Targeting signals and post-translational modifications may direct the compound to specific organelles, where it can exert its biochemical effects. The localization within subcellular compartments can impact the compound’s activity and function, influencing cellular responses to various stimuli.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    One-Pot Condensation: A common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes.

    Cycloaddition Reactions: Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block, which undergoes a [3+2] cycloaddition with terminal alkynes to form pyrazoles.

Industrial Production Methods: Industrial production of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde often involves large-scale synthesis using optimized versions of the above methods. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The pyrazole ring can participate in various substitution reactions, such as N-arylation, where an aryl group is introduced at the nitrogen atom of the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Palladium-catalyzed coupling reactions are often employed for N-arylation.

Major Products:

    Oxidation: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid.

    Reduction: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: N-aryl-3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic systems.

    Ligand Design: It serves as a ligand in coordination chemistry, forming complexes with various metals.

Biology and Medicine:

    Drug Development: The structural features of the compound make it a candidate for the development of pharmaceuticals targeting specific enzymes and receptors.

Industry:

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Comparison with Similar Compounds

    3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine: This compound has a similar pyrazole ring but with an additional N-methylpropan-1-amine group.

    [3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl]amine dihydrochloride: Another similar compound with a propylamine group attached to the pyrazole ring.

Uniqueness:

    Structural Features: The presence of the benzaldehyde group in 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde provides unique reactivity and potential for further functionalization compared to its analogs.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-6-10(2)14(13-9)12-5-3-4-11(7-12)8-15/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFUKSXYBLMCCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390207
Record name 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956352-08-2
Record name 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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